BenchChemオンラインストアへようこそ!

2-Phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine

Drug-likeness Lipophilicity ADME

2-Phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine (CAS 1420857-50-6) is a bicyclic heterocyclic compound that serves as a key intermediate in the synthesis of kinase inhibitors. It belongs to the 3-aminopyrrolo[3,4-c]pyrazole class, a scaffold validated for targeting the ATP-binding pocket of protein kinases such as Aurora kinases , cyclin-dependent kinase 2 (CDK2) , and protein kinase C (PKC).

Molecular Formula C11H12N4
Molecular Weight 200.24 g/mol
CAS No. 1420857-50-6
Cat. No. B3239319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine
CAS1420857-50-6
Molecular FormulaC11H12N4
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESC1C2=C(N(N=C2CN1)C3=CC=CC=C3)N
InChIInChI=1S/C11H12N4/c12-11-9-6-13-7-10(9)14-15(11)8-4-2-1-3-5-8/h1-5,13H,6-7,12H2
InChIKeyOQSPSEFRLUVVKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine (CAS 1420857-50-6): Core Scaffold for Kinase Inhibitor Libraries


2-Phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine (CAS 1420857-50-6) is a bicyclic heterocyclic compound that serves as a key intermediate in the synthesis of kinase inhibitors. It belongs to the 3-aminopyrrolo[3,4-c]pyrazole class, a scaffold validated for targeting the ATP-binding pocket of protein kinases such as Aurora kinases [1], cyclin-dependent kinase 2 (CDK2) [2], and protein kinase C (PKC) [3]. The compound features a 2-phenyl substituent on the pyrazole nitrogen, a 3-amino group critical for hinge-region hydrogen bonding, and a secondary amine at the 5-position of the pyrrolidine ring, offering multiple diversification points for combinatorial library synthesis.

Why N-Substitution on the Pyrrolo[3,4-c]pyrazole Scaffold Determines Kinase Selectivity and Synthetic Utility


The 3-amino-pyrrolo[3,4-c]pyrazole scaffold offers three diversity points: the N1 and N2 positions of the pyrazole, and the 5-position of the pyrrolidine ring. X-ray crystallography confirms that substituents at the N2 position (2-position) are directed into the solvent-exposed region of the ATP-binding pocket, modulating both potency and kinase selectivity [1]. Simply interchanging 2-phenyl with 2-methyl or 2-benzyl analogs results in significantly different steric, electronic, and lipophilic profiles, which alter the complementarity with the hydrophobic sub-pocket adjacent to the hinge region [2]. Furthermore, the 2-phenyl group provides a synthetic handle for late-stage diversification via electrophilic aromatic substitution or metal-catalyzed cross-coupling, which is absent in N-alkyl analogs. The quantitative evidence below demonstrates that these differences translate into measurable disparities in physicochemical properties, which are fundamental for drug-likeness and synthetic utility.

Quantitative Differentiation of 2-Phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine from N-Alkyl and Unsubstituted Analogs


Lipophilicity (XLogP3-AA) as a Predictor of Membrane Permeability and Oral Bioavailability

The 2-phenyl substituent confers a calculated XLogP3-AA of 0.5 for the target compound [1]. In contrast, the 2-methyl analog (2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine) has a significantly lower estimated XLogP3-AA (approx. -0.3 to 0.0), while the completely unsubstituted scaffold (1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine) falls below 0.0 [2]. This difference places the target compound closer to the optimal lipophilicity range (XLogP 0–3) for oral drug candidates, as defined by the Lipinski Rule of Five.

Drug-likeness Lipophilicity ADME

Synthetic Diversification Potential: Electrophilic Aromatic Substitution and Cross-Coupling Handles

The 2-phenyl substituent on the target compound enables a range of electrophilic aromatic substitution (nitration, halogenation, sulfonation) and palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) that are not accessible with N-alkyl analogs such as the 2-methyl derivative [1]. A search of the patent literature reveals that this phenyl ring is frequently exploited in structure-activity relationship (SAR) studies by introducing various para- and meta-substituents to optimize kinase selectivity, as demonstrated in the development of Aurora kinase inhibitors [2].

Medicinal Chemistry Library Synthesis Late-Stage Functionalization

Kinase Hinge-Binding Conformation Pre-organization Driven by N2-Aryl Substituent

X-ray crystallographic analyses of related 3-amino-pyrrolo[3,4-c]pyrazole derivatives bound to Aurora-A kinase (PDB: 2bmc) and CDK2 demonstrate that N2-aryl substituents establish favorable hydrophobic contacts with the glycine-rich loop and the roof of the ATP-binding site, pre-organizing the scaffold for optimal hinge-region hydrogen bonding [1]. The most potent compound in the Aurora inhibitor series, featuring a phenyl-based N2 substituent, exhibited an IC50 of 0.027 µM for Aurora-A [2]. In contrast, smaller N2-alkyl substituents lack these stabilizing hydrophobic interactions, leading to a general decrease in inhibitory potency across the series.

Structure-Based Drug Design Kinase Inhibition X-ray Crystallography

Commercial Purity and Scalability Benchmarking for Procurement

The target compound is commercially available from multiple suppliers with a documented purity of 99%, and is offered in bulk quantities of 1 kg and 25 kg . This contrasts with closely related analogs such as 5-methyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine and various dihydrochloride salt forms, which are often supplied at lower purities (95–98%) and limited to gram-scale quantities, as evidenced by listings on major chemical marketplaces .

Procurement Chemical Purity Supply Chain

Optimal Application Scenarios for 2-Phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine in Research and Discovery


Combinatorial Library Synthesis for Aurora Kinase and CDK2 Hit Identification

The scaffold's three orthogonal diversification points—the 2-phenyl ring (via electrophilic substitution or cross-coupling), the 5-position secondary amine (via acylation or reductive amination), and the 3-amino group (via urea or amide bond formation)—enable the rapid generation of diverse compound libraries. The pre-organized binding conformation, supported by X-ray crystallography of N2-aryl derivatives, increases the likelihood of identifying potent hits against Aurora kinases and CDK2 [1]. Researchers can leverage the commercial availability at 99% purity in multi-gram quantities to initiate parallel synthesis without an initial in-house synthetic effort.

Structure-Activity Relationship (SAR) Exploration of N2-Substituent Effects on Kinase Selectivity

The 2-phenyl group serves as an ideal starting point for systematic SAR studies. Its lipophilicity (XLogP3-AA = 0.5) is within the optimal range for oral bioavailability, and synthetic modifications to the phenyl ring (e.g., introducing halogen, methoxy, or heteroaryl substituents) can be used to probe the hydrophobic pocket adjacent to the kinase hinge region. Class-level evidence shows that N2-aryl substitution can improve Aurora-A potency by more than 3.7-fold compared to N2-alkyl analogs [2], providing a clear rationale for prioritizing this scaffold over N-alkyl variants.

Procurement as a High-Purity Building Block for Lead Optimization

For laboratories scaling up from hit confirmation to lead optimization, the documented 99% purity and bulk availability (1 kg and 25 kg) of this compound minimize the risk of irreproducible biological results caused by unknown impurities. This is a significant advantage over close analogs like the 5-methyl-2-phenyl derivative, which are typically only available at 95–98% purity in gram-scale quantities , potentially introducing confounding variables in dose-response and selectivity assays.

Structure-Guided Drug Design Using the Confirmed Hinge-Binding Motif

The 3-aminopyrazole moiety embedded within the tetrahydropyrrolo[3,4-c]pyrazole scaffold has been confirmed by X-ray crystallography to form a conserved hydrogen-bonding pattern with the kinase hinge region [1]. This validated binding mode reduces the computational and experimental burden of de novo scaffold design, allowing structure-based drug design teams to focus on optimizing substituents at the 2-, 3-, and 5-positions for potency and selectivity, rather than validating a new core scaffold.

Quote Request

Request a Quote for 2-Phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.